butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Description
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative synthesized via the classic Biginelli multicomponent reaction, which involves a β-keto ester, aldehyde, and urea/thiourea . This compound features a furan-2-yl substituent at the C4 position of the pyrimidine ring, a methyl group at C6, and a butyl ester at the C5 carboxylate position.
Crystallographic studies of similar DHPMs often employ tools like SHELX for refinement and ORTEP-3 for graphical representation, indicating that the three-dimensional structure of this compound could be resolved using these methods .
Properties
Molecular Formula |
C14H18N2O4 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H18N2O4/c1-3-4-7-20-13(17)11-9(2)15-14(18)16-12(11)10-6-5-8-19-10/h5-6,8,12H,3-4,7H2,1-2H3,(H2,15,16,18) |
InChI Key |
LPMHNLLTJRPKMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves the condensation of furan derivatives with pyrimidine precursors. One common method involves the reaction of 2-furoic acid with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the furan ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Furanones
Reduction: Dihydropyrimidines
Substitution: Halogenated furans
Scientific Research Applications
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its therapeutic potential in treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate involves its interaction with bacterial and fungal cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It may also inhibit key enzymes involved in cell wall synthesis, further contributing to its antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues
The compound’s structural analogs differ primarily in:
Ester Groups : Substituents at the C5 carboxylate (e.g., ethyl, cyclopentyl).
C2 Functional Groups : Oxo (O) vs. thioxo (S).
C4 Substituents : Variations in aryl/hetaryl groups (e.g., substituted phenyl, modified furan).
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Crystallinity: Ethyl derivatives with methoxyphenyl or fluorophenyl substituents exhibit improved crystallinity, as noted in supplier data and crystallographic studies .
- Solubility : Thioxo analogs (e.g., 2-thioxo derivatives) show increased solubility in polar solvents due to sulfur’s polarizability .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: DHPMs often form intermolecular hydrogen bonds between the C2 carbonyl/thioxo group and NH of adjacent rings, stabilizing the dihydropyrimidinone core .
- Graph Set Analysis : Etter’s graph theory predicts chain motifs (e.g., C(6) or R₂²(8)) in DHPM crystals, influencing solubility and melting points .
Biological Activity
Butyl 4-(furan-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a pyrimidine derivative that has gained attention for its potential pharmacological properties. This compound belongs to a class of molecules known as Biginelli-type pyrimidines, which are recognized for their diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.30 g/mol. The structure includes a furan moiety at the 4-position and a butyl ester group at the 5-position, contributing to its unique biological activity profile.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
- Antiviral Properties : Similar compounds have shown antiviral activities against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). Investigations into the antiviral mechanisms of this compound are ongoing, focusing on its ability to inhibit viral replication.
- Antitumor Activity : Some studies have highlighted the potential of this compound in inhibiting tumor cell growth. The mechanism may involve interference with specific enzymes critical for cancer cell proliferation.
The biological activity of this compound is thought to be mediated through interactions with various biological targets. Research indicates that similar compounds can inhibit key enzymes by binding to their active sites, effectively blocking their activity.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Butyl 4-(furan-2-yl)-6-methyl-2-oxo-pyrimidine | Antimicrobial | Inhibition of bacterial growth |
| Compound A (e.g., Rosuvastatin) | Antitumor | Enzyme inhibition in cancer pathways |
| Compound B (e.g., Neuraminidase inhibitors) | Antiviral | Inhibition of viral replication |
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:
- Antimicrobial Studies : In vitro assays demonstrated that derivatives with similar structures exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
- Antiviral Efficacy : A study published in Nature reported that certain pyrimidine derivatives could inhibit viral replication effectively, with IC50 values in the low micromolar range, indicating strong antiviral potential.
- Antitumor Activity : Research highlighted in Cancer Research showed that pyrimidine-based compounds could selectively inhibit tumor cell lines at subnanomolar concentrations, suggesting a promising avenue for cancer treatment development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
